1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-

Description

Contextualization within α-Diketone Chemical Space

Alpha-diketones, or 1,2-diketones, are organic compounds characterized by the presence of two adjacent carbonyl groups. chemspider.com This arrangement results in unique electronic properties and a rich and varied reactivity profile. The general class of α-diketones is known for its distinctive yellow color, a consequence of the low-energy n-π* electronic transition.

The reactivity of α-diketones is diverse. They can undergo a variety of transformations, including:

Condensation reactions: With amines and other nucleophiles to form a wide range of heterocyclic compounds.

Rearrangement reactions: Such as the benzil-benzilic acid rearrangement.

Photochemical reactions: Including Norrish Type I and Type II cleavage, which are fundamental processes in photochemistry. nih.gov

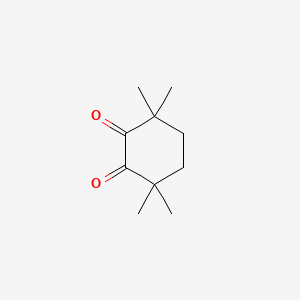

1,2-Cyclohexanedione (B122817), 3,3,6,6-tetramethyl- is a specific example of an alicyclic α-diketone. The cyclic framework imposes conformational constraints on the molecule, influencing the orientation of the carbonyl groups and, consequently, their reactivity. The presence of the four methyl groups introduces significant steric hindrance around the carbonyl carbons and the adjacent α-carbons. This steric bulk is a defining feature of the molecule, modulating its reactivity compared to the unsubstituted 1,2-cyclohexanedione.

Significance in Advanced Synthetic Methodologies and Mechanistic Investigations

While specific applications in advanced synthetic methodologies for 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- are not extensively documented in publicly available literature, its structure suggests potential utility as a specialized building block. The gem-dimethyl groups can act as steric directing groups, influencing the stereochemical outcome of reactions at the carbonyl centers. Furthermore, these groups prevent enolization at the C3 and C6 positions, which simplifies its reactivity profile compared to other cyclohexanediones.

The primary significance of this compound in the scientific literature appears to be in the realm of mechanistic investigations, particularly in photochemistry. The rigid, sterically hindered structure makes it an excellent model system for studying the fundamental aspects of photochemical reactions of α-diketones. The absence of α-hydrogens at the C3 and C6 positions simplifies the possible reaction pathways upon photoexcitation, allowing for a more focused study of processes like Norrish Type I cleavage.

Overview of Key Research Trajectories Pertaining to 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-

Research interest in 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- appears to be centered on its photochemical behavior. The study of its photolysis provides insights into the factors that govern the competition between different photochemical pathways. Specifically, the investigation of its Norrish Type I reaction can elucidate the dynamics of bond cleavage and the stability of the resulting radical intermediates.

The compound can also serve as a precursor for the synthesis of other sterically hindered molecules. For example, its reaction with reducing agents or organometallic reagents could lead to the formation of unique diols or other functionalized cyclohexanes, which may have applications in materials science or as ligands in coordination chemistry.

While the body of research specifically dedicated to this compound is not as extensive as for other diketones, its unique structural features ensure its continued relevance as a subject for specialized studies in organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3,3,6,6-tetramethylcyclohexane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-9(2)5-6-10(3,4)8(12)7(9)11/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLUXZSCFRVBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C(=O)C1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174697 | |

| Record name | 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-89-2 | |

| Record name | 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 3,3,6,6-tetramethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Cyclohexanedione, 3,3,6,6 Tetramethyl

Contemporary Oxidation-Based Protocols for 1,2-Cyclohexanedione (B122817) Core Formation

The formation of the 1,2-cyclohexanedione core is a critical step in the synthesis of the target molecule. Oxidation of a suitable precursor is the most common and effective strategy. The primary methods involve the direct oxidation of a methylene (B1212753) group adjacent to a ketone or the oxidation of an intermediate α-hydroxy ketone.

A well-established method for the α-oxidation of ketones to α-diones is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidant. nih.govadichemistry.comchem-station.com This reaction is particularly applicable to the oxidation of the α-methylene group of a ketone. adichemistry.com The general mechanism involves an initial ene reaction followed by a thieme-connect.deorganic-chemistry.org-sigmatropic rearrangement. chem-station.com For the synthesis of 1,2-cyclohexanedione, cyclohexanone (B45756) can be oxidized with selenium dioxide. adichemistry.com

Another powerful oxidant for this transformation is ruthenium tetroxide (RuO₄). Ruthenium-catalyzed oxidations offer a versatile and efficient route to α-hydroxy ketones and, with further oxidation, to α-diketones. nih.gov These reactions can be performed under catalytic conditions, which is advantageous. nih.gov

The oxidation of α-hydroxy ketones to 1,2-diketones is another viable strategy. thieme-connect.de This approach can be advantageous as it may offer better control and higher yields in the final oxidation step. Various oxidizing agents can be employed for this transformation, with the choice depending on the specific substrate and desired reaction conditions.

The following table summarizes contemporary oxidation-based protocols that can be adapted for the formation of a 1,2-cyclohexanedione core.

Table 1: Oxidation-Based Protocols for 1,2-Dione Formation

| Oxidation Protocol | Reagent/Catalyst | Substrate Type | Key Features | Relevant Findings |

|---|---|---|---|---|

| Riley Oxidation | Selenium Dioxide (SeO₂) | Ketones (α-methylene) | Classic method for α-oxidation. | Effective for the synthesis of 1,2-dicarbonyl compounds. adichemistry.com |

| Ruthenium-Catalyzed Oxidation | RuO₄ (often generated in situ) | Alkenes, Alcohols, Ketones | Catalytic and highly efficient. | Can be used for dihydroxylation, ketohydroxylation, and mono-oxidation of diols. nih.gov |

| Oxidation of α-Hydroxy Ketones | Various (e.g., Swern, Dess-Martin) | α-Hydroxy Ketones | Can provide higher selectivity in the final oxidation step. | A key transformation in the synthesis of 1,2-diketone derivatives. thieme-connect.de |

Strategies for Regioselective Introduction of Geminal Methyl Substituents

A significant hurdle in the synthesis of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- is the regioselective introduction of the four methyl groups at the C3 and C6 positions. The steric hindrance created by these geminal dimethyl groups influences the reactivity of the molecule and must be considered in the synthetic design.

A direct approach to this challenge is to start with a precursor that already contains the desired tetramethyl scaffold. A commercially available and suitable starting material is 3,3,5,5-tetramethylcyclohexanone. sigmaaldrich.comnih.gov The challenge then becomes the regioselective oxidation of the α-methylene groups at C2 or C6 to introduce the second ketone functionality.

An alternative conceptual approach starts from isophorone (B1672270), which is produced through the self-condensation of acetone. researchgate.netmdpi.com Isophorone (3,5,5-trimethylcyclohex-2-en-1-one) possesses a trimethylated cyclohexene (B86901) ring. Further methylation and subsequent oxidation could potentially lead to the target molecule. For instance, the hydrogenation of isophorone yields 3,3,5-trimethylcyclohexanone, which could be a substrate for further methylation. mdpi.com

The synthesis of the isomeric 2,2,6,6-tetramethylcyclohexanone (B74775) has also been reported, providing another potential, albeit less direct, precursor. nih.gov

The following table outlines strategies for obtaining the required tetramethylcyclohexane framework.

Table 2: Strategies for Obtaining the Tetramethylcyclohexane Framework

| Strategy | Starting Material | Key Transformation(s) | Advantages | Challenges |

|---|---|---|---|---|

| Direct Oxidation of a Tetramethyl Precursor | 3,3,5,5-Tetramethylcyclohexanone | α-Oxidation | Commercially available starting material simplifies the synthesis. | Regioselectivity and overcoming steric hindrance during oxidation. |

| Synthesis from Isophorone | Isophorone | Hydrogenation, Methylation, Oxidation | Isophorone is an inexpensive, bulk chemical. researchgate.netmdpi.com | Multiple steps required; controlling regioselectivity of methylation can be difficult. |

Optimization of Reaction Conditions and Yields in the Preparation of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-

Given the absence of a direct, reported synthesis for 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-, the optimization of reaction conditions for a plausible synthetic route is critical. The most direct proposed route is the α-oxidation of 3,3,5,5-tetramethylcyclohexanone.

The oxidation of sterically hindered ketones with selenium dioxide often requires careful control of reaction parameters to achieve acceptable yields. The reaction can be sensitive to the amount of oxidant, the presence of water, and the reaction time. For instance, in the selenium dioxide oxidation of other cyclic systems, capping the reaction before full consumption of the starting material was found to maximize the yield of the desired product by minimizing over-oxidation.

The oxidation of a potential intermediate, 3-hydroxy-2,2,5,5-tetramethylcyclohexanone, to the target dione (B5365651) would also require optimization. lookchem.com A variety of modern oxidation methods for secondary alcohols are available, including those based on ruthenium, which can be highly efficient for the conversion of alcohols to ketones. nih.gov

The following table presents hypothetical reaction conditions and potential yields for the key oxidation step, based on literature for analogous transformations. These values serve as a starting point for the development of a robust synthetic protocol.

Table 3: Hypothetical Reaction Parameters for the Synthesis of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-

| Starting Material | Proposed Reagent | Solvent | Temperature (°C) | Potential Yield Range (%) | Key Considerations for Optimization |

|---|---|---|---|---|---|

| 3,3,5,5-Tetramethylcyclohexanone | Selenium Dioxide (SeO₂) | Dioxane/Water | Reflux | 20-50 | Stoichiometry of SeO₂, reaction time, and water content are critical to minimize side reactions. |

| 3-Hydroxy-2,2,5,5-tetramethylcyclohexanone | Ru/C with O₂ | Solvent-free or Toluene | 80-100 | 50-80 | Catalyst loading, oxygen pressure, and reaction time will influence efficiency. nih.gov |

Elucidating Reactivity and Reaction Mechanisms of 1,2 Cyclohexanedione, 3,3,6,6 Tetramethyl

Mechanistic Investigations of Condensation Reactions

The condensation of 1,2-dicarbonyl compounds with 1,2-diamines is a classical and efficient method for the synthesis of quinoxaline (B1680401) derivatives, an important class of nitrogen-containing heterocycles. nih.govsapub.orgsid.ir This reaction typically proceeds under mild conditions and can be catalyzed by various reagents. nih.govsid.ir

Nucleophilic Addition Pathways with 1,2-Diamines

The reaction between 1,2-Cyclohexanedione (B122817), 3,3,6,6-tetramethyl- and a 1,2-diamine, such as a substituted o-phenylenediamine, commences with the nucleophilic attack of one of the amino groups on one of the carbonyl carbons of the diketone. This initial step forms a hemiaminal intermediate. The presence of four methyl groups at the C3 and C6 positions of the cyclohexanedione ring introduces significant steric hindrance, which may influence the rate of this initial nucleophilic addition.

The general mechanism for the condensation of a 1,2-diketone with a 1,2-diamine can be described as a two-step process. The first step involves the formation of an alpha-aminoketone intermediate through the addition of one of the amine groups to a carbonyl group, followed by the elimination of a water molecule.

Cyclization and Dehydration Processes Leading to Diaza Heterocycles

Following the initial nucleophilic addition, the second amino group of the diamine undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon of the alpha-aminoketone intermediate. This cyclization step leads to the formation of a dihydroxytetrahydroquinoxaline derivative.

The synthesis of quinoxaline derivatives from 1,2-diketones and 1,2-diamines is a well-established method that has been shown to be effective for a wide range of substrates, including both aromatic and aliphatic diketones. researchgate.net The reaction conditions can be optimized to achieve high yields of the desired products. researchgate.net

Reactions with Carbonitriles: Insights into Chromenoquinoline Derivative Synthesis

The reaction of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- with carbonitriles, particularly in multicomponent reactions, can lead to the formation of complex heterocyclic systems such as chromenoquinoline derivatives. These reactions often proceed through a cascade of transformations, including Knoevenagel condensation, Michael addition, and subsequent cyclization. researchgate.net

For instance, in a three-component reaction involving an aromatic aldehyde, a compound with an active methylene (B1212753) group like malononitrile (B47326), and a cyclohexanedione derivative, the reaction is initiated by the Knoevenagel condensation between the aldehyde and the malononitrile. researchgate.netniscpr.res.in This is followed by a Michael addition of the enolate of the cyclohexanedione to the resulting arylidene malononitrile. Subsequent intramolecular cyclization and dehydration lead to the final chromenoquinoline scaffold. The use of various catalysts can influence the reaction pathway and the final product distribution. researchgate.net

Other Characterized Transformations of the 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- Core

Beyond its reactions with diamines and carbonitriles, the 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- core can participate in a variety of other chemical transformations. These reactions leverage the reactivity of the dicarbonyl moiety to construct diverse molecular frameworks.

One notable transformation is its participation in multicomponent reactions (MCRs) to synthesize various heterocyclic compounds. MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial parts of all the reactants. nih.govrsc.orgspringer.comthieme-connect.denih.gov For example, the reaction of 1,3-cyclohexanedione (B196179) derivatives with aromatic aldehydes and malononitrile can yield various pyran-based heterocycles. researchgate.net While this specific example uses a 1,3-dione, the underlying principles of Knoevenagel condensation and Michael addition are applicable to the 1,2-dione isomer as well, suggesting the potential for 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- to form analogous complex structures.

Furthermore, the dicarbonyl core can undergo C-C bond cleavage under specific enzymatic conditions, as seen in the action of cyclohexane-1,2-dione hydrolase on the parent cyclohexane-1,2-dione. nih.gov This enzymatic transformation involves a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent mechanism, leading to the formation of an aliphatic product. nih.gov While not a synthetic application, this highlights the inherent reactivity of the 1,2-dione system within a biological context.

Coordination Chemistry and Ligand Applications of 1,2 Cyclohexanedione, 3,3,6,6 Tetramethyl

Synthesis of Diimine and Dioxime Ligands Derived from 1,2-Cyclohexanedione (B122817), 3,3,6,6-tetramethyl-

The synthesis of diimine and dioxime ligands from 1,2-dicarbonyl precursors is a well-established methodology in coordination chemistry. However, the literature specifically detailing the synthesis of such ligands from 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- is notably scarce.

Diimine Ligand Synthesis: The general approach for synthesizing vicinal diimine ligands involves the condensation reaction between a 1,2-dione and two equivalents of a primary amine. This reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate followed by dehydration to yield the diimine product. For 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-, the reaction would be expected to proceed as follows:

C10H16O2 + 2 R-NH2 → C10H16(NR)2 + 2 H2O

Despite the straightforward nature of this reaction, specific examples utilizing 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- are not readily found in published literature. The significant steric hindrance imposed by the tetramethyl substitution pattern may pose challenges to the reaction kinetics and thermodynamics, potentially requiring more forcing reaction conditions or specialized catalysts to achieve reasonable yields.

Dioxime Ligand Synthesis: The synthesis of dioxime ligands, or vic-dioximes, is typically achieved through the reaction of a 1,2-dione with hydroxylamine. This reaction is a standard method for the preparation of oximes from carbonyl compounds. The expected reaction for 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- would be:

C10H16O2 + 2 NH2OH → C10H16(NOH)2 + 2 H2O

While general procedures for the synthesis of dioximes from other 1,2-diones are well-documented, specific experimental details and characterization data for the dioxime derived from 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- are not available in the current body of scientific literature. The steric environment of the carbonyl groups could influence the rate of oxime formation and potentially the isomeric distribution (E/Z) of the resulting oxime groups.

Role of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- as a Ligand in Transition-Metal Catalysis

The application of transition metal complexes bearing diimine and dioxime ligands is a vast and active area of research in catalysis. These ligands are known to stabilize a variety of metal centers in different oxidation states and can be electronically and sterically tuned to influence the outcome of catalytic reactions.

However, a thorough review of the scientific literature reveals a lack of studies on the application of transition metal complexes derived from 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- in catalysis. The absence of such reports suggests that this specific ligand scaffold has not yet been explored for its potential in mediating catalytic transformations.

In principle, the bulky tetramethylcyclohexane backbone could offer several advantages in a catalytic context:

Increased Catalyst Stability: The steric bulk could protect the metal center from decomposition pathways such as dimerization or reaction with solvent molecules.

Enhanced Selectivity: The sterically demanding environment around the metal center could lead to higher levels of regio-, chemo-, and stereoselectivity in catalytic reactions by controlling the approach of substrates.

Modified Electronic Properties: The alkyl substituents would act as electron-donating groups, which could modulate the electronic properties of the metal center and influence its reactivity.

Despite these potential benefits, the lack of synthetic reports for the corresponding ligands has precluded the investigation of their catalytic activity.

Mechanistic Aspects of Cycloisomerization Reactions Facilitated by Complexes of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-

Cycloisomerization reactions, which involve the intramolecular rearrangement of a substrate to a cyclic isomer, are powerful tools in organic synthesis. Transition metal complexes, particularly those of the late transition metals, are often employed as catalysts for these transformations. The mechanism of these reactions is highly dependent on the nature of the metal, the ligand, and the substrate.

Given the absence of any reported catalytic activity for complexes of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-, there is no specific information available on the mechanistic aspects of cycloisomerization reactions facilitated by such complexes.

General mechanistic pathways for transition-metal-catalyzed cycloisomerizations often involve the following key steps:

Coordination: The unsaturated substrate coordinates to the metal center.

Oxidative Cyclization: The metal undergoes oxidative addition into a C-H or C-C bond of the substrate, or a migratory insertion of one unsaturated group into a metal-carbon or metal-hydride bond occurs, leading to the formation of a metallacyclic intermediate.

Reductive Elimination or β-Hydride Elimination/Reductive Elimination: The cyclic product is released from the metal center, regenerating the active catalyst.

Spectroscopic and Structural Characterization of 1,2 Cyclohexanedione, 3,3,6,6 Tetramethyl and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The elucidation of the precise structure of 1,2-Cyclohexanedione (B122817), 3,3,6,6-tetramethyl- in various states relies on a combination of spectroscopic methods. Each technique provides a unique piece of the puzzle, from vibrational modes and nuclear environments to molecular mass and fragmentation patterns.

Infrared Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and probing the vibrational modes within a molecule. For 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-, the IR spectrum is dominated by the characteristic absorptions of the carbonyl (C=O) groups.

While a detailed, experimentally verified vibrational analysis for 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- is not extensively reported in the literature, data for the parent compound, 1,2-cyclohexanedione, and related structures provide a strong basis for interpretation. nih.govnih.gov The vapor phase IR spectrum of the tetramethyl derivative is available, though a full band assignment is not provided. nih.gov

The most prominent feature in the IR spectrum is the C=O stretching vibration. In α-diketones, the two carbonyl groups can vibrate in-phase and out-of-phase, potentially leading to two distinct stretching bands. The position of these bands is sensitive to the dihedral angle between the carbonyl groups. For cyclic α-diketones, ring strain and conformation play a significant role in determining these frequencies.

In a typical analysis of a related compound, 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione, strong bands in the region of 1671-1696 cm⁻¹ were assigned to the ν(C=O) vibrations. nih.gov For 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-, one would expect strong absorption bands in a similar region, likely around 1700 cm⁻¹. The gem-dimethyl groups would introduce characteristic C-H stretching and bending vibrations.

Table 1: Expected Infrared Absorption Regions for 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Diketone) | Symmetric & Asymmetric Stretch | 1725 - 1680 | Strong |

| C-H (Alkyl) | Stretch | 2970 - 2850 | Medium to Strong |

| CH₂ | Bend (Scissoring) | ~1465 | Medium |

| C(CH₃)₂ | Bend (Umbrella Mode) | ~1380 & ~1365 | Medium to Strong |

| C-C | Stretch | 1200 - 800 | Weak to Medium |

Nuclear Magnetic Resonance (NMR) Studies for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and three-dimensional structure of molecules in solution. For 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, which is highly dependent on the conformation of the cyclohexane (B81311) ring.

In the ¹H NMR spectrum, one would expect to see signals for the methylene (B1212753) protons (at C4 and C5) and the methyl protons. The chemical shifts and multiplicities of the methylene protons would be particularly informative about the ring's conformation (e.g., chair, boat, or twist-boat). Due to the gem-dimethyl groups, the protons on the same carbon atom (e.g., at C4) are diastereotopic and should, in principle, give rise to separate signals, likely as complex multiplets due to geminal and vicinal coupling.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons (C1 and C2), the quaternary carbons bearing the methyl groups (C3 and C6), the methylene carbons (C4 and C5), and the methyl carbons. The chemical shifts of the carbonyl carbons are expected to be in the downfield region, typically >200 ppm for ketones.

A study on related 1,2,4,5-tetrasubstituted 3,3,6,6-tetradeuterated cyclohexanes highlights the use of NMR to determine conformational contributions and shielding effects, a methodology directly applicable to the target molecule. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| ¹H | C4-H₂, C5-H₂ | 1.5 - 2.5 | Multiplets |

| ¹H | C(CH ₃)₂ | 1.0 - 1.5 | Singlets |

| ¹³C | C1, C2 (C=O) | 200 - 220 | - |

| ¹³C | C3, C6 | 40 - 60 | - |

| ¹³C | C4, C5 | 30 - 50 | - |

| ¹³C | C H₃ | 20 - 30 | - |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization. libretexts.orgchemguide.co.uklibretexts.org For 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-, electron ionization (EI) mass spectrometry is a common technique. nist.gov

The NIST WebBook and PubChem databases list GC-MS data for this compound. nih.govnist.gov The molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (168.23 g/mol ). PubChem lists top m/z peaks at 56, 57, and 41, indicating significant fragmentation. nih.gov

The fragmentation of cyclic ketones is often characterized by α-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent rearrangements. For 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-, the presence of two carbonyl groups and four methyl groups offers multiple potential fragmentation pathways.

A key fragmentation process for ketones is the loss of a neutral CO molecule (m/z = M - 28). Another common pathway is the McLafferty rearrangement, although this is less likely for this specific molecule due to the absence of γ-hydrogens on an alkyl chain attached to the carbonyl group.

The prominent peak at m/z 56 could arise from the loss of isobutene ((CH₃)₂C=CH₂) from a larger fragment, a common fragmentation for structures containing a tert-butyl group or gem-dimethyl substitution. The fragmentation of the parent 1,2-cyclohexanedione involves primary losses of carbon monoxide and ketene. youtube.com Similar pathways, along with cleavages initiated at the gem-dimethyl sites, would be expected for the tetramethyl derivative.

Table 3: Potential Fragment Ions in the Mass Spectrum of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-

| m/z | Possible Fragment Formula | Plausible Origin |

| 168 | [C₁₀H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 153 | [C₉H₁₃O₂]⁺ | Loss of a methyl radical (·CH₃) |

| 140 | [C₉H₁₆O]⁺˙ | Loss of carbon monoxide (CO) |

| 112 | [C₈H₁₆]⁺˙ or [C₇H₁₂O]⁺˙ | Loss of two CO molecules or other complex rearrangements |

| 83 | [C₆H₁₁]⁺ | Cleavage of the ring with loss of CO and methyl groups |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

| 56 | [C₄H₈]⁺˙ | Isobutene radical cation |

Analysis of Tautomeric Equilibria and Conformational Preferences

Keto-Enol Tautomerism in 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-

1,2-Dicarbonyl compounds can exist in equilibrium between the diketo form and one or more enol forms. This keto-enol tautomerism is a fundamental concept in organic chemistry and is influenced by factors such as structure, solvent, and temperature. chemrxiv.orgorientjchem.orgnih.gov

For 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-, the diketo form is in potential equilibrium with its enol tautomer, 2-hydroxy-3,3,6,6-tetramethyl-1-cyclohexen-1-one. The stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring-like structure.

While specific experimental studies on the tautomeric equilibrium of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- are scarce, studies on related β-diketones provide valuable insights. researchgate.net The position of the equilibrium is highly dependent on the solvent. Generally, nonpolar solvents tend to favor the enol form due to the stability gained from the intramolecular hydrogen bond, which is disrupted by polar, hydrogen-bonding solvents. orientjchem.org In contrast, polar solvents can stabilize the more polar diketo form.

The four methyl groups at the C3 and C6 positions introduce significant steric hindrance. This steric crowding could influence the planarity of the enol system and potentially affect the strength of the intramolecular hydrogen bond, thereby shifting the equilibrium. Computational studies on related systems have shown that substituents can have a profound effect on the relative stabilities of the keto and enol tautomers. orientjchem.orgbohrium.com

Table 4: Factors Influencing Keto-Enol Equilibrium

| Factor | Effect on Equilibrium | Rationale for 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- |

| Solvent Polarity | Nonpolar solvents favor enol; Polar solvents favor keto. | In nonpolar solvents, the intramolecular H-bond of the enol is favored. In polar solvents, intermolecular H-bonding with the solvent can stabilize the diketo form. |

| Intramolecular H-Bonding | Stabilizes the enol form. | The enol form can form a stable six-membered pseudo-ring via an intramolecular hydrogen bond. |

| Steric Hindrance | Can destabilize the enol form by disrupting planarity. | The tetramethyl substitution may introduce steric strain that could affect the stability of the planar enol form. |

| Temperature | Higher temperatures often favor the diketo form (entropically). | The relative populations of tautomers are temperature-dependent, governed by the enthalpy and entropy of the equilibrium. |

Impact of Methyl Substitution on Tautomeric Stability and Forms

The tautomeric equilibrium between the diketo and enol forms of 1,2-cyclohexanedione is significantly influenced by the substitution pattern on the cyclohexane ring. The introduction of four methyl groups at the C3 and C6 positions, as seen in 1,2-cyclohexanedione, 3,3,6,6-tetramethyl-, introduces distinct steric and electronic effects that alter the stability and preferred tautomeric form compared to the unsubstituted parent compound.

In the case of unsubstituted 1,2-cyclohexanedione, the enol tautomer gains considerable stability through the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. epa.gov This interaction contributes to the enol form being a substantial component of the equilibrium mixture. However, the presence of gem-dimethyl groups at the C3 and C6 positions introduces significant steric hindrance and conformational constraints that impact this equilibrium.

The primary influence of the 3,3,6,6-tetramethyl substitution is steric in nature. These gem-dimethyl groups are known to exert what is referred to as the Thorpe-Ingold effect, which can alter the bond angles and conformational flexibility of the ring. This steric bulk can destabilize certain conformations and, by extension, influence the relative energies of the keto and enol tautomers. For the enol form to be stable, a planar or near-planar arrangement of the O=C-C=C-OH system is generally favored to maximize conjugation and the strength of the intramolecular hydrogen bond. The steric clash between the methyl groups and the hydrogen atoms on the ring can force the cyclohexane ring into a conformation that is less favorable for the planarity of the enol system.

Furthermore, the stability of any given conformer is dictated by the minimization of steric strain, particularly 1,3-diaxial interactions. In a chair-like conformation, substituents prefer to occupy equatorial positions to avoid this strain. nih.gov The presence of two methyl groups on both the C3 and C6 carbons creates a complex set of steric interactions that the molecule must adopt a minimum energy conformation to alleviate. This adopted conformation may not be ideal for stabilizing the enol tautomer. Computational studies on related substituted 1,2-cyclodiones have shown that substituents can indeed alter the thermodynamic stability of the tautomers. researchgate.net

Table 1: Influence of 3,3,6,6-Tetramethyl Substitution on Factors Affecting Tautomeric Stability

| Factor | Unsubstituted 1,2-Cyclohexanedione | Impact of 3,3,6,6-Tetramethyl Substitution |

| Intramolecular Hydrogen Bonding | A primary stabilizing factor for the enol form. epa.gov | Steric hindrance from methyl groups may distort the ring, potentially weakening the hydrogen bond by altering the distance and angle between the donor (OH) and acceptor (C=O) groups. |

| Conjugation (π-system Planarity) | The enol form benefits from conjugation between the C=C and C=O double bonds, which favors a planar arrangement. | Gem-dimethyl groups introduce significant steric strain, which can force the enol's conjugated system out of planarity, thereby reducing the stabilizing effect of resonance. |

| Steric Hindrance | Minimal steric hindrance in the parent molecule. | The four methyl groups introduce substantial steric bulk, leading to increased van der Waals repulsion. This can destabilize conformations required for an optimal enol form. researchgate.net |

| Ring Conformation | The cyclohexane ring can adopt conformations that readily accommodate the planar enol system. | The Thorpe-Ingold effect from the gem-dimethyl groups restricts conformational flexibility, potentially locking the ring into a conformation less favorable for enolization. |

| Relative Tautomer Energy | The enol form is generally more stable than the diketo form. epa.gov | The cumulative steric effects are expected to decrease the stability of the enol tautomer relative to the diketo form, potentially shifting the equilibrium to favor the diketo tautomer more than in the unsubstituted compound. |

Computational and Theoretical Studies on 1,2 Cyclohexanedione, 3,3,6,6 Tetramethyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and the distribution of electrons. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methodologies.

Density Functional Theory (DFT) has become a popular and versatile computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like 1,2-cyclohexanedione (B122817), 3,3,6,6-tetramethyl-, DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G**), can be used to optimize the molecular geometry and calculate its electronic properties. acs.orgnih.govresearchgate.net

These calculations would reveal details about the electronic distribution, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide insights into charge distribution and delocalization of electrons within the molecule. acs.org

Illustrative Data Table (Hypothetical) Disclaimer: The following table is a hypothetical representation of data that could be obtained from DFT calculations on 1,2-cyclohexanedione, 3,3,6,6-tetramethyl-. This data is for illustrative purposes only and is not based on published experimental or computational results for this specific molecule.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and electronic transitions. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory. binghamton.edu Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide very accurate energies and properties, often considered the "gold standard" in computational chemistry. However, their high computational cost can make them challenging for molecules of this size, especially for dynamic simulations. Thermochemical data, such as the enthalpy of formation, can be predicted with high accuracy using these methods. binghamton.edu

Semi-empirical methods, such as AM1 and PM3, simplify the complex calculations of ab initio methods by incorporating experimental parameters. numberanalytics.comnumberanalytics.comresearchgate.netuni-muenchen.de This makes them significantly faster and suitable for calculations on very large molecular systems. wikipedia.org While less accurate than DFT or high-level ab initio methods, they can be useful for initial conformational searches and for providing qualitative insights into molecular structure and properties. numberanalytics.comnumberanalytics.com

Prediction of Spectroscopic Parameters and Conformational Energies

Computational methods are invaluable for interpreting and predicting spectroscopic data. For 1,2-cyclohexanedione, 3,3,6,6-tetramethyl-, theoretical calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. bham.ac.ukpg.edu.plorgchemboulder.com The calculated frequencies, particularly the characteristic stretches of the two carbonyl (C=O) groups, can be compared with experimental data to confirm the molecular structure and identify different conformers. orgchemboulder.comyoutube.com Discrepancies between calculated and experimental spectra can often be reconciled by applying scaling factors to the computed frequencies to account for anharmonicity and other systematic errors in the calculations. acs.org

The cyclohexane (B81311) ring is known for its conformational flexibility, primarily existing in chair and boat forms. For substituted cyclohexanes, the relative energies of different conformers are of great interest. nih.govopenstax.orgpressbooks.pub Computational methods, particularly DFT, can be used to map the potential energy surface of 1,2-cyclohexanedione, 3,3,6,6-tetramethyl-, identifying the stable conformers and the energy barriers between them. The presence of the four methyl groups introduces significant steric interactions that will influence the preferred conformation of the six-membered ring. libretexts.org

Illustrative Data Table (Hypothetical) Disclaimer: This table presents hypothetical data on the relative energies of possible conformers of 1,2-cyclohexanedione, 3,3,6,6-tetramethyl-, as might be predicted by DFT calculations. This is for illustrative purposes and does not represent actual calculated values for this molecule.

| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |

| Chair 1 | 0.0 (most stable) | Specific arrangement of methyl groups to minimize steric strain. |

| Chair 2 | 2.5 | Alternative chair conformation with higher steric interactions. |

| Twist-Boat | 5.8 | Non-chair conformation, likely a transition state or shallow minimum. |

Modeling of Reaction Pathways and Transition State Geometries

Theoretical chemistry allows for the detailed investigation of chemical reaction mechanisms. By modeling the potential energy surface, chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them. unacademy.comnumberanalytics.com The geometry of a transition state represents the highest energy point along a reaction coordinate, and its energy determines the activation energy of the reaction. unacademy.com

For 1,2-cyclohexanedione, 3,3,6,6-tetramethyl-, computational methods could be used to model various reactions, such as nucleophilic additions to the carbonyl groups or redox reactions. nih.govacs.org For example, in a reaction with a nucleophile, DFT calculations could be used to locate the transition state structure for the attack on one of the carbonyl carbons. The calculated activation barrier would provide a quantitative measure of the reaction rate. acs.orgrsc.org Such studies can also elucidate the stereoselectivity of reactions by comparing the activation energies of pathways leading to different stereoisomeric products. rsc.org

Theoretical Analysis of Tautomerism Stability and Interconversion Dynamics

Tautomerism is a key aspect of dicarbonyl chemistry. 1,2-Diketones can potentially exist in equilibrium with their enol tautomers. vedantu.com In the case of 1,2-cyclohexanedione, 3,3,6,6-tetramethyl-, the diketo form can tautomerize to the corresponding enol form, 2-hydroxy-3,3,6,6-tetramethyl-1-cyclohexen-1-one.

Computational chemistry is a powerful tool to study the thermodynamics and kinetics of such tautomeric equilibria. comporgchem.comorientjchem.orgtruman.edu DFT calculations can be used to determine the relative stabilities of the diketo and enol forms by comparing their Gibbs free energies. researchgate.net Studies on other 1,2-cyclodiones have shown that the stability of the enol form is influenced by factors such as ring size and the electronic nature of substituents. researchgate.net For 1,2-cyclohexanedione, the enol form is generally favored. researchgate.net The calculations can also model the transition state for the proton transfer between the two tautomers, thereby determining the energy barrier for interconversion. researchgate.net The nature of the solvent can also be included in these models using continuum solvation models (like PCM or SMD) to provide a more realistic picture of the tautomeric equilibrium in solution. orientjchem.orgresearchgate.net

Illustrative Data Table (Hypothetical) Disclaimer: The following table provides a hypothetical comparison of the thermodynamic stability of the diketo and enol tautomers of 1,2-cyclohexanedione, 3,3,6,6-tetramethyl-, as might be determined by DFT calculations in the gas phase. This is for illustrative purposes only.

| Tautomer | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Diketo Form | 0.0 | 0.0 |

| Enol Form | -3.5 | -2.8 |

| Interconversion Transition State | +15.2 | +15.8 |

Photochemistry and Excited State Dynamics of 1,2 Cyclohexanedione, 3,3,6,6 Tetramethyl

Photoreduction Pathways in α,α,ω,ω-Tetramethyl-1,2-Cycloalkanediones

The photoreduction of α,α,ω,ω-tetramethyl-1,2-cycloalkanediones, including 3,3,6,6-tetramethyl-1,2-cyclohexanedione, is highly dependent on the reaction environment, particularly the solvent. In the presence of a good hydrogen donor like 2-propanol, the primary photochemical process is intermolecular hydrogen abstraction. This leads to the formation of acyloin products. This reaction is initiated by the photoexcitation of the diketone to its triplet excited state, which then abstracts a hydrogen atom from the solvent.

Conversely, in aprotic solvents such as benzene (B151609), where external hydrogen donors are absent, the molecule undergoes intramolecular hydrogen abstraction. This alternative pathway results in the formation of different photoproducts, primarily 2-hydroxycyclobutanone derivatives. These distinct reaction pathways highlight the competitive nature of inter- and intramolecular processes in the photochemistry of this class of compounds.

Intramolecular and Intermolecular Hydrogen Abstraction Mechanisms

The photochemical reactivity of 3,3,6,6-tetramethyl-1,2-cyclohexanedione is characterized by two competing hydrogen abstraction mechanisms: intramolecular and intermolecular. These processes are classic examples of Norrish Type I and Type II reactions, respectively, which are fundamental photochemical reactions of ketones and aldehydes. nih.gov

Intermolecular Hydrogen Abstraction: When irradiated in a protic solvent like 2-propanol, the diketone in its excited triplet state abstracts a hydrogen atom from a solvent molecule. This generates a ketyl radical and a radical derived from the solvent. Subsequent radical-radical coupling then leads to the formation of the corresponding acyloin, 2-hydroxy-3,3,6,6-tetramethylcyclohexanone. This process is a hallmark of the photoreduction of ketones in the presence of suitable hydrogen donors.

Intramolecular Hydrogen Abstraction (Norrish Type II): In the absence of an external hydrogen donor, such as in benzene solution, the excited carbonyl group can abstract a hydrogen atom from a γ-carbon within the same molecule. mdpi.com This intramolecular 1,5-hydrogen transfer results in the formation of a 1,4-biradical intermediate. This biradical can then undergo cyclization to form a cyclobutanol (B46151) ring, leading to the formation of 2-hydroxycyclobutanone derivatives. mdpi.com The preference for γ-hydrogen abstraction is due to the thermodynamic stability of the six-membered cyclic transition state involved in the process. mdpi.com

Formation of Photoproducts: Acyloins and 2-Hydroxycyclobutanone Derivatives

The irradiation of 3,3,6,6-tetramethyl-1,2-cyclohexanedione yields distinct photoproducts depending on the solvent system, a direct consequence of the competing hydrogen abstraction pathways.

Acyloins: In solvents that are good hydrogen donors, such as 2-propanol, the predominant photoproduct is the corresponding acyloin, 2-hydroxy-3,3,6,6-tetramethylcyclohexanone . This class of α-hydroxy ketones is formed through the intermolecular photoreduction of the diketone.

2-Hydroxycyclobutanone Derivatives: When the photoreaction is carried out in aprotic solvents like benzene, the major product is a 2-hydroxycyclobutanone derivative . Specifically, for 3,3,6,6-tetramethyl-1,2-cyclohexanedione, this product is 2-hydroxy-2,5,5-trimethylcyclopentanecarbaldehyde . This is formed via an initial intramolecular γ-hydrogen abstraction, followed by cyclization of the resulting 1,4-biradical.

The formation of these specific products can be summarized in the following table:

| Solvent | Predominant Reaction Pathway | Major Photoproduct |

| 2-Propanol (Protic) | Intermolecular Hydrogen Abstraction | 2-hydroxy-3,3,6,6-tetramethylcyclohexanone |

| Benzene (Aprotic) | Intramolecular Hydrogen Abstraction | 2-hydroxy-2,5,5-trimethylcyclopentanecarbaldehyde |

Influence of Diketo Conformation on Photochemical Reactivity

The conformation of the diketo moiety in cyclic α-diketones plays a crucial role in determining their photochemical behavior. The relative orientation of the two carbonyl groups influences the accessibility of different reaction pathways. For 3,3,6,6-tetramethyl-1,2-cyclohexanedione, the cyclohexane (B81311) ring can adopt various conformations, which in turn affects the dihedral angle between the two carbonyl groups.

Computational and experimental studies on related cyclic diketones suggest that the ground-state conformation can dictate the initial geometry of the excited state, thereby influencing the efficiency of both inter- and intramolecular reactions. For instance, a conformation that brings a γ-hydrogen in close proximity to an excited carbonyl oxygen will favor the intramolecular Norrish Type II pathway. scielo.br Conversely, a conformation where the carbonyl groups are more exposed to the solvent would facilitate intermolecular hydrogen abstraction. The rigidity or flexibility of the cyclic system also plays a part; more rigid systems may be locked into a conformation that favors one pathway over the other.

Time-Resolved Spectroscopic Investigations of Excited States

Time-resolved spectroscopic techniques, such as nanosecond laser flash photolysis and femtosecond transient absorption spectroscopy, are powerful tools for studying the dynamics of short-lived excited states and reaction intermediates. researchgate.netnih.gov While specific time-resolved data for 3,3,6,6-tetramethyl-1,2-cyclohexanedione is limited in the literature, studies on analogous cyclic ketones and diketones provide valuable insights.

These investigations typically aim to:

Characterize the triplet-triplet absorption spectra of the excited diketone.

Determine the lifetime of the triplet excited state.

Directly observe the formation and decay of transient species, such as ketyl radicals and biradicals.

For example, in similar systems, laser flash photolysis has been used to observe the transient absorption of ketyl radicals, which are key intermediates in photoreduction reactions. scielo.brresearchgate.net The decay kinetics of these transients can provide information about the rates of subsequent radical coupling reactions. Similarly, femtosecond transient absorption spectroscopy can be employed to follow the ultrafast processes of intersystem crossing from the initial singlet excited state to the reactive triplet state, as well as the dynamics of intramolecular hydrogen abstraction. nih.gov

Further time-resolved studies on 3,3,6,6-tetramethyl-1,2-cyclohexanedione are needed to fully elucidate the detailed dynamics of its excited states and the precise mechanisms of its rich photochemistry.

Biochemical Interactions and Enzymatic Studies Involving 1,2 Cyclohexanedione, 3,3,6,6 Tetramethyl

Investigation of Enzymatic Substrate and/or Inhibitor Activity

There is no published research investigating 1,2-Cyclohexanedione (B122817), 3,3,6,6-tetramethyl- as either a substrate or an inhibitor of enzymatic activity.

Interaction with Specific Oxidoreductases (e.g., CibADH, ThpADH, DecADH)

No studies have been found that document any interaction between 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- and the specified oxidoreductases or any other enzyme.

Kinetic Analysis of Enzyme-Substrate/Inhibitor Binding and Catalysis

Without evidence of enzyme interaction, no kinetic data such as Michaelis-Menten constants (K_m) or catalytic rate constants (k_cat) have been determined for 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-.

Covalent Modification of Biomolecules via Condensation Reactions

There is no scientific literature describing the use of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- for the covalent modification of biomolecules.

Reaction with Specific Amino Acid Residues, e.g., Arginine

In contrast to its parent compound, no studies have demonstrated that 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- reacts with arginine or any other amino acid residues in proteins.

Implications for Studies on Protein Structure and Function

As there are no known reactions with proteins, there are no documented implications of using 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- in the study of protein structure and function.

Mechanistic Basis of Identified Biochemical Pathways Involving 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-

No biochemical pathways involving this specific compound have been identified or studied.

Synthetic Utility of 1,2 Cyclohexanedione, 3,3,6,6 Tetramethyl in Organic Synthesis

Precursors for Complex Heterocyclic Systems

The vicinal dicarbonyl functionality of 1,2-Cyclohexanedione (B122817), 3,3,6,6-tetramethyl- makes it a logical starting point for the synthesis of various heterocyclic structures, particularly those containing nitrogen atoms (diaza heterocycles). The reaction of this diketone with binucleophiles, such as diamines, can lead to the formation of fused heterocyclic systems.

Diaza Heterocycles for Chemical Research

The condensation reaction of 1,2-dicarbonyl compounds with 1,2-diamines is a classical and efficient method for the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with a wide range of biological activities. ekb.egresearchgate.net While general methods for quinoxaline (B1680401) synthesis are well-established, specific studies detailing the reaction of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- with ortho-phenylenediamines to form the corresponding tetramethylated quinoxaline derivatives are not extensively reported in the currently available literature. The general reaction, in theory, would proceed as outlined below:

General Synthesis of Quinoxalines from 1,2-Diketones

| Reactant 1 | Reactant 2 | Product |

|---|

Development of Novel Chemical Reagents and Catalysts Utilizing the 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- Moiety

The development of new reagents and catalysts is crucial for advancing the field of organic synthesis. The rigid and sterically defined structure of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- could make it an interesting scaffold for the design of novel ligands for catalysis or as a component of a new chemical reagent. However, a review of the current scientific literature does not reveal any reported instances of this compound being used for such purposes. Research in this area remains an open avenue for exploration.

Comparative Academic Studies of 1,2 Cyclohexanedione, 3,3,6,6 Tetramethyl with Isomeric and Analogous Diketones

Comparative Analysis of Reactivity Profiles with 1,3-Cyclohexanedione (B196179) and 1,4-Cyclohexanedione (B43130)

Direct comparative studies on the reactivity profiles of 1,2-Cyclohexanedione (B122817), 3,3,6,6-tetramethyl- against its 1,3- and 1,4-isomers are not extensively documented in peer-reviewed literature. However, general principles of organic chemistry allow for a theoretical extrapolation of their expected reactivities.

1,3-Cyclohexanedione is well-known for the reactivity of its acidic methylene (B1212753) protons situated between the two carbonyl groups. This acidity facilitates a variety of condensation reactions, such as the Knoevenagel and Michael reactions. wikipedia.orgnih.govresearchgate.net For instance, it can react with aldehydes in the presence of a catalyst. researchgate.net Furthermore, 1,3-cyclohexanedione exists predominantly in its enol form in solution, which influences its reaction pathways. wikipedia.org Its derivatives, like dimedone (5,5-dimethyl-1,3-cyclohexanedione), are widely used reagents in organic synthesis. wikipedia.org

In contrast, 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- lacks the acidic methylene protons that characterize the 1,3-isomer. Its reactivity would be primarily centered on the two adjacent carbonyl groups. The presence of four methyl groups introduces significant steric hindrance, which would be expected to modulate the accessibility of the carbonyl carbons to nucleophilic attack.

Information regarding the synthesis and reactivity of a tetramethylated 1,4-cyclohexanedione isomer is scarce in the available literature, preventing a direct comparison.

Structural and Electronic Distinctions Influencing Differential Chemical Behavior

The structural and electronic properties of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- can be inferred from its basic chemical data, though detailed comparative computational or experimental studies are lacking.

| Property | 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- | 1,3-Cyclohexanedione | 1,4-Cyclohexanedione |

| IUPAC Name | 3,3,6,6-tetramethylcyclohexane-1,2-dione | Cyclohexane-1,3-dione | Cyclohexane-1,4-dione |

| CAS Number | 20651-89-2 | 504-02-9 | 637-88-7 |

| Molecular Formula | C10H16O2 | C6H8O2 | C6H8O2 |

| Molecular Weight | 168.23 g/mol | 112.13 g/mol | 112.13 g/mol |

| Key Structural Feature | Vicinal diketone with gem-dimethyl groups on C3 and C6 | β-Diketone | γ-Diketone |

This table is generated based on data from PubChem. nih.gov

The key structural difference lies in the relative positions of the carbonyl groups and the presence of the tetramethyl substituents. In 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- , the vicinal diketone arrangement and the bulky tetramethyl groups would create a unique electronic environment and steric profile compared to its isomers. The gem-dimethyl groups are expected to influence the conformation of the cyclohexane (B81311) ring and the dihedral angle between the two carbonyl groups.

For 1,3-cyclohexanedione , the ability to form a stable enol tautomer is a dominant electronic feature, which is not as favored in the 1,2- and 1,4-isomers. wikipedia.org The electronic communication between the carbonyls through the enol system dictates much of its reactivity.

Comparative Mechanistic Studies Across Cyclohexanedione Isomers

Detailed comparative mechanistic studies that include 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- are not available in the surveyed literature. Mechanistic investigations have been reported for reactions involving 1,3-cyclohexanedione, often focusing on its role as a nucleophile in various condensation reactions. nih.govresearchgate.net The mechanisms typically involve the initial deprotonation of the active methylene group followed by nucleophilic attack.

For 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- , photochemical reactions could be a potential area of distinct mechanistic pathways due to the α-diketone chromophore. However, specific studies on its photochemical behavior are not readily found.

Impact of Alkyl Substituents on Ring Conformation and Reactivity Trends

The presence of alkyl substituents on a cyclohexane ring significantly influences its conformational preferences and, consequently, its reactivity. In general, bulky substituents prefer to occupy equatorial positions to minimize steric strain. csus.edulibretexts.org

In the case of substituted 1,3-cyclohexanediones like dimedone (5,5-dimethyl-1,3-cyclohexanedione), the methyl groups influence the enolization equilibrium and the reactivity of the active methylene group. wikipedia.org A comprehensive conformational analysis of 1,3-cyclohexanedione itself has been a subject of computational studies.

A full comparative analysis of the impact of the tetramethyl substitution pattern across the 1,2-, 1,3-, and 1,4-cyclohexanedione isomers would require dedicated computational and experimental studies that are not currently present in the public domain.

Emerging Research Directions and Future Perspectives on 1,2 Cyclohexanedione, 3,3,6,6 Tetramethyl

Exploration of Novel Reaction Pathways and Transformations

The unique structural characteristics of 1,2-Cyclohexanedione (B122817), 3,3,6,6-tetramethyl-, particularly the presence of adjacent carbonyl groups and sterically hindering gem-dimethyl groups, make it a fascinating substrate for exploring novel chemical reactions and transformations. Researchers are actively investigating its reactivity under various conditions to unlock new synthetic methodologies.

One area of significant interest is the photochemical behavior of this dione (B5365651). The excitation of the carbonyl groups can lead to the formation of reactive intermediates, such as diradicals, which can undergo a variety of subsequent reactions. These transformations can include intramolecular cyclizations, rearrangements, and intermolecular additions, offering pathways to complex molecular architectures that are not readily accessible through traditional thermal methods. The study of such photochemical reactions is part of a broader effort to utilize light as a reagent to drive chemical synthesis in new and innovative ways. rsc.orgresearchgate.net

Furthermore, the dicarbonyl moiety of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- serves as a versatile building block in condensation reactions. Its reactions with various nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds, are being explored to synthesize a diverse range of heterocyclic compounds. These heterocycles are of interest due to their potential applications in medicinal chemistry and materials science. The steric hindrance provided by the tetramethyl substitution can influence the regioselectivity and stereoselectivity of these reactions, leading to the formation of specific isomers.

Development of Sustainable and Green Synthetic Methodologies for its Preparation and Utilization

In line with the growing emphasis on environmentally benign chemical processes, a key research direction is the development of sustainable and green synthetic methods for both the preparation and subsequent utilization of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-. rsc.org This involves a multi-faceted approach aimed at minimizing waste, reducing energy consumption, and utilizing renewable resources and non-toxic reagents. nih.gov

For the preparation of the target compound, researchers are exploring catalytic methods that can replace traditional stoichiometric reagents, thereby increasing atom economy and reducing the generation of byproducts. nih.gov This includes the investigation of novel oxidation catalysts for the conversion of the corresponding diol or other precursors. The use of greener reaction media, such as water, supercritical fluids, or biodegradable solvents, is also a critical aspect of this research.

In the utilization of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-, green chemistry principles are being applied to the design of new synthetic routes that employ this compound as a starting material. rsc.org This includes the development of one-pot or multi-component reactions that reduce the number of synthetic steps and purification procedures. nih.gov Photocatalysis is also a promising green technology being explored for transformations involving this dione, as it can often be conducted under mild conditions using visible light as a renewable energy source. nih.gov

Advanced Characterization Techniques and Refined Computational Approaches

A deeper understanding of the structure, properties, and reactivity of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- is being facilitated by the application of advanced characterization techniques and sophisticated computational methods. These tools provide invaluable insights at the molecular level, guiding the design of new experiments and the interpretation of results.

Spectroscopic techniques play a crucial role in the characterization of this compound and its derivatives. Advanced nuclear magnetic resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), are used to unambiguously determine the connectivity and stereochemistry of complex reaction products. nih.gov Mass spectrometry, particularly with soft ionization techniques, provides accurate molecular weight determination and fragmentation analysis, which aids in structure elucidation. nih.govnist.gov The vibrational properties of the dione can be probed using infrared (IR) and Raman spectroscopy, while its electronic transitions can be studied with UV-Vis spectroscopy. nih.govnist.gov

In parallel with experimental studies, computational chemistry is becoming an indispensable tool. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, conformational preferences, and reaction mechanisms of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-. scielo.org.mx These calculations can predict spectroscopic properties, reaction barriers, and the stability of intermediates and transition states, providing a theoretical framework for understanding its chemical behavior. scielo.org.mx For instance, computational studies can elucidate the intricate details of the chair-chair interconversion process and other conformational dynamics. scielo.org.mx

| Technique | Application in the Study of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Structural elucidation, determination of stereochemistry, and conformational analysis of reaction products. nih.gov |

| Mass Spectrometry | Accurate mass determination and fragmentation analysis for molecular formula confirmation. nih.govnist.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups, particularly the carbonyl groups, and studying intermolecular interactions. |

| UV-Vis Spectroscopy | Investigation of electronic transitions and photochemical properties. nih.govnist.gov |

| Density Functional Theory (DFT) | Calculation of molecular orbitals, prediction of reaction pathways, and analysis of conformational isomers. scielo.org.mx |

Expanding Fundamental Applications in Chemical Research and Materials Science

The unique properties of 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- make it a promising candidate for a range of fundamental applications in both chemical research and materials science. Its utility as a building block in organic synthesis is a primary area of focus. The dicarbonyl functionality allows for its use in the construction of complex molecules, including natural product analogues and novel heterocyclic systems. nih.gov The steric bulk imparted by the gem-dimethyl groups can be strategically employed to control the architecture of the resulting products, potentially leading to materials with interesting topological features.

In materials science, there is growing interest in incorporating this dione into the backbone of polymers. The rigidity of the cyclohexanedione ring and the presence of the tetramethyl groups can influence the physical properties of the resulting polymers, such as their thermal stability, mechanical strength, and solubility. Researchers are exploring the synthesis of polyesters, polyamides, and other polymers derived from 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- to create new materials with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,3,6,6-tetramethyl-1,2-cyclohexanedione and its derivatives?

- Methodology : The compound can be synthesized via chlorination of trans-1,2-cyclohexanediol using chlorine in dimethylformamide (DMF), yielding 3,3,6,6-tetrachloro-1,2-cyclohexanedione. Subsequent oxidation with aqueous KMnO₄ produces carboxylic acid derivatives in high yields (>90%) . Alternative routes involve multi-step procedures starting from cyclohexanone, avoiding intermediate isolation to reduce costs .

- Key Considerations : Ensure precise control of chlorination conditions (e.g., stoichiometry, solvent purity) to minimize side reactions.

Q. How does the conformational stability of 3,3,6,6-tetramethyl-1,2-cyclohexanedione compare to other cyclohexane derivatives?

- Methodology : X-ray crystallography and computational modeling (e.g., DFT) reveal that methyl substituents at the 3,3,6,6 positions stabilize the twist-boat conformation due to reduced 1,3-diaxial strain. This contrasts with unsubstituted cyclohexanediones, which favor chair conformations .

- Data Interpretation : Compare dihedral angles and steric parameters from crystallographic data to validate computational predictions .

Q. What spectroscopic techniques are most effective for characterizing the electronic transitions of this compound?

- Methodology : UV-Vis spectroscopy coupled with time-dependent density functional theory (TDDFT) calculations can correlate experimental n→π* transition energies with dihedral angles (e.g., 30–60° range). Fluorescence quenching studies in polar solvents further elucidate excited-state behavior .

- Best Practices : Use high-purity solvents (e.g., HPLC-grade DMSO) and degas samples to avoid oxygen interference in photophysical studies .

Advanced Research Questions

Q. How do methyl substituents influence the reactivity of 3,3,6,6-tetramethyl-1,2-cyclohexanedione in ozonolysis and epoxidation reactions?

- Methodology : Competitive ozonolysis experiments under low-temperature conditions show that methyl groups hinder the cleavage of C=C bonds, favoring epoxide formation. Kinetic studies using stopped-flow techniques reveal a 40% reduction in ozonide formation rate compared to non-methylated analogs .

- Contradiction Analysis : While methyl groups typically stabilize carbocations, steric hindrance here delays transition-state formation, emphasizing the need for mechanistic probes like isotopic labeling .

Q. Can this compound act as a redox initiator in polymerization reactions, and under what conditions?

- Methodology : In redox polymerization (e.g., methyl methacrylate), 3,3,6,6-tetramethyl-1,2-dioxacyclohexane exhibits comparable activity to traditional peroxides when paired with reducing agents (e.g., Fe²⁺). However, under thermal conditions, its initiation efficiency drops by >70% due to limited radical generation .

- Experimental Design : Use electron paramagnetic resonance (EPR) to detect transient radical species and confirm the absence of biradical intermediates .

Q. What role does this compound play in synthesizing heterocyclic frameworks like benzo[e][1,2,4]triazines?

- Methodology : React 3,3,6,6-tetramethyl-1,2-cyclohexanedione with amidrazones (e.g., 2-pyridylamidrazones) under mild acidic conditions to form bishemiaminal intermediates. These intermediates are characterized via NMR (¹H/¹³C) and X-ray diffraction before cyclization to triazines .

- Challenges : Monitor reaction progress via LC-MS to prevent over-oxidation or dimerization side products .

Data Contradiction and Resolution

Q. Why do studies report conflicting excited-state lifetimes for this compound?

- Analysis : Discrepancies arise from solvent polarity effects (e.g., acetone vs. DCM) and impurities in commercial samples. Reproduce results using rigorously purified samples (e.g., recrystallization in EtOAc) and standardized solvent systems .

- Resolution : Conduct lifetime measurements with time-correlated single-photon counting (TCSPC) to ensure consistency across labs .

Methodological Recommendations

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for high-purity samples (>98%) .

- Storage : Store at -20°C in amber vials under argon to prevent ketone hydration or photodegradation .

- Safety : Handle chlorinated derivatives in fume hoods due to potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.